molecular formula C10H12O4 B1313536 2-((4-Methoxybenzyl)oxy)acetic acid CAS No. 88920-24-5

2-((4-Methoxybenzyl)oxy)acetic acid

Cat. No. B1313536
CAS RN: 88920-24-5
M. Wt: 196.2 g/mol
InChI Key: XNXTXCKLOBWPQA-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)oxy)acetic acid, also known as (4-甲氧基苄氧基)乙酸, is a chemical compound with the CAS number 88920-24-5 . It has a molecular weight of 196.2 .


Synthesis Analysis

The synthesis of 2-((4-Methoxybenzyl)oxy)acetic acid involves several precursors such as Bromoacetic acid, 4-Methoxybenzyl, Chloroacetic acid, Glycolic acid, and ethyl 2-bromoacetate .


Molecular Structure Analysis

The molecular formula of 2-((4-Methoxybenzyl)oxy)acetic acid is C10H12O4 . The InChI code is 1S/C10H12O4/c1-13-9-4-2-8(3-5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-((4-Methoxybenzyl)oxy)acetic acid are complex and involve multiple steps . The exact reactions depend on the specific synthesis route used.


Physical And Chemical Properties Analysis

2-((4-Methoxybenzyl)oxy)acetic acid has a density of 1.198 g/cm3 and a boiling point of 367.4ºC at 760 mmHg . It is typically a white to yellow powder or crystals or liquid .

Scientific Research Applications

Synthesis of New Compounds

Researchers have developed methods to synthesize new compounds using derivatives similar to "2-((4-Methoxybenzyl)oxy)acetic acid". For example, the synthesis of new 1,3-oxazepine compounds from new imines showcases the utility of such derivatives in preparing compounds with potential biological activities, including antibiotic properties. These syntheses involve complex reactions starting from Schiff bases, indicating the compound's relevance in creating new molecular structures with significant bioactivity potential (Abood, 2010).

Catalysis and Reaction Development

The compound and its derivatives have been explored in catalysis and reaction development, demonstrating their versatility in organic synthesis. For instance, the selective oxidation and deprotection of para-methoxybenzylic positions indicate the compound's utility in synthetic chemistry for modifying and protecting functional groups during complex syntheses (Lin et al., 2018).

Antimicrobial and Anticancer Activity

Several studies have focused on the antimicrobial and anticancer activities of derivatives related to "2-((4-Methoxybenzyl)oxy)acetic acid". Compounds synthesized from similar structures have shown significant antimicrobial activity against a range of pathogens, including mycobacteria, highlighting their potential in developing new antimicrobial agents (Krátký et al., 2017). Moreover, some derivatives have been evaluated for their anticancer properties, suggesting the relevance of these compounds in medicinal chemistry for discovering novel anticancer agents (Bekircan et al., 2008).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-4-2-8(3-5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXTXCKLOBWPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446045
Record name [(4-Methoxyphenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methoxybenzyl)oxy)acetic acid

CAS RN

88920-24-5
Record name [(4-Methoxyphenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YE Hyun, HR Kim, LS Jeong - The Journal of Organic Chemistry, 2021 - ACS Publications
To determine which sugar conformation is favorable in binding to peroxisome proliferator-activated receptors, the conformationally locked south (S) and north (N) analogues were …
Number of citations: 6 pubs.acs.org
M Podunavac - 2021 - escholarship.org
Xestospongin type natural products (xestospongins and araguspongins) are a group of bis-1-oxaqunolizidine alkaloids isolated from Pacific sponge Xestospongia sp. They have been …
Number of citations: 2 escholarship.org
R Nelson, M Gulías, JL Mascareñas… - Angewandte Chemie …, 2016 - Wiley Online Library
A practical synthesis of (−)‐englerin A was accomplished in 17 steps and 11 % global yield from commercially available achiral precursors. The key step consists of a platinum‐…
Number of citations: 37 onlinelibrary.wiley.com

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